PU-WS13

Vue d'ensemble

Description

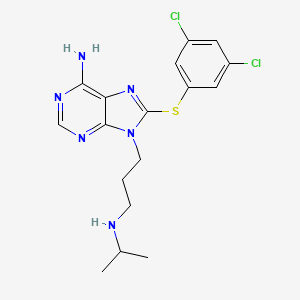

Le composé 18c, identifié par la référence [PMID: 25901531], est une molécule organique synthétique qui a montré une activité biologique significative. Il est particulièrement connu pour sa sélectivité envers la protéine de choc thermique 90 bêta, membre de la famille 1 (HSP90B1), ce qui en fait un agent thérapeutique potentiel dans le traitement de diverses maladies, notamment le cancer et les états inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du composé 18c implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure de base : Cela implique la réaction d'une aniline substituée avec un composé aromatique chloré en milieu basique pour former la structure aromatique de base.

Modifications des groupes fonctionnels :

Méthodes de production industrielle

La production industrielle du composé 18c suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Le composé 18c subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification du composé 18c.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'hydrure de sodium et les halogénoalcanes sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du composé 18c avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus en détail pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier les interactions des petites molécules avec les protéines de choc thermique.

Biologie : Il est utilisé pour étudier le rôle de l'HSP90B1 dans les processus cellulaires et les mécanismes de la maladie.

Médecine : Sa sélectivité pour l'HSP90B1 en fait un candidat prometteur pour le développement de nouvelles thérapies contre le cancer et de médicaments anti-inflammatoires.

Mécanisme d'action

Le composé 18c exerce ses effets en se liant sélectivement à l'HSP90B1, une chaperonne moléculaire impliquée dans la régulation du repliement et de la stabilité des protéines. En inhibant l'HSP90B1, le composé 18c perturbe la fonction de plusieurs protéines clientes qui sont essentielles à la survie et à la prolifération des cellules cancéreuses. Cela conduit à la dégradation de ces protéines et induit finalement l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying the interactions of small molecules with heat shock proteins.

Biology: It is used to investigate the role of HSP90B1 in cellular processes and disease mechanisms.

Medicine: Its selectivity for HSP90B1 makes it a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.

Industry: Potential applications include its use as a lead compound for the development of new pharmaceuticals.

Mécanisme D'action

Compound 18c exerts its effects by selectively binding to HSP90B1, a molecular chaperone involved in the regulation of protein folding and stability. By inhibiting HSP90B1, compound 18c disrupts the function of several client proteins that are essential for cancer cell survival and proliferation. This leads to the degradation of these proteins and ultimately induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Composé 18d : Un autre dérivé ayant une structure et une activité similaires.

Composé 18f : Connu pour son efficacité dans la réduction de l'agrégation des protéines dans les modèles cellulaires.

Composé BMS 1 : Un modulateur allostérique négatif du récepteur sensible au calcium avec des sites de liaison distincts

Unicité

Le composé 18c est unique en raison de sa grande sélectivité pour l'HSP90B1 par rapport aux autres paralogues, ce qui en fait un outil précieux pour étudier le rôle spécifique de cette protéine dans les processus de la maladie. Sa capacité à induire l'apoptose dans les cellules cancéreuses par l'inhibition de l'HSP90B1 le distingue d'autres composés similaires .

Propriétés

IUPAC Name |

8-(3,5-dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N6S/c1-10(2)21-4-3-5-25-16-14(15(20)22-9-23-16)24-17(25)26-13-7-11(18)6-12(19)8-13/h6-10,21H,3-5H2,1-2H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSLFQTWNRYWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=CC(=CC(=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

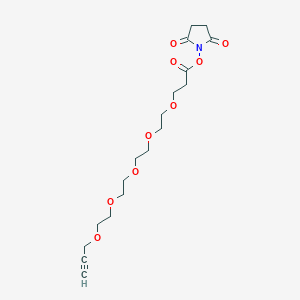

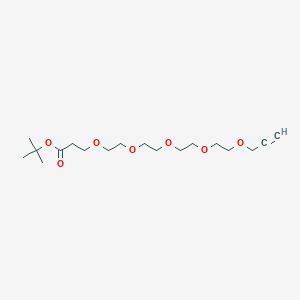

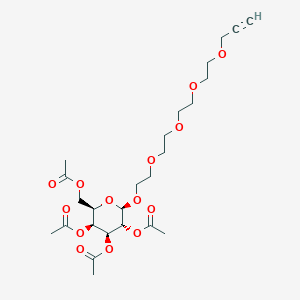

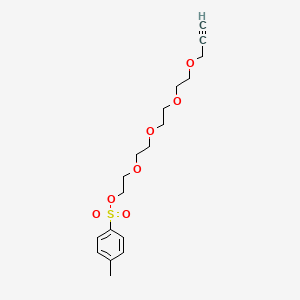

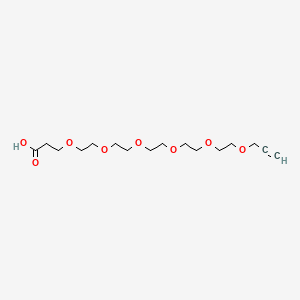

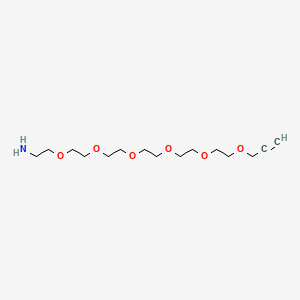

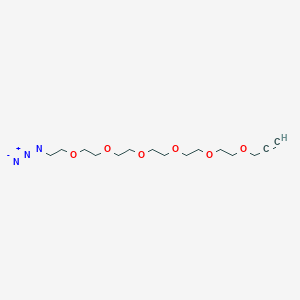

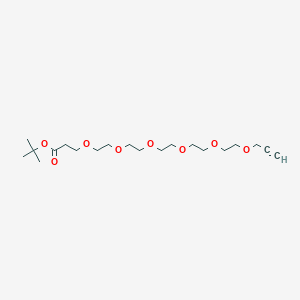

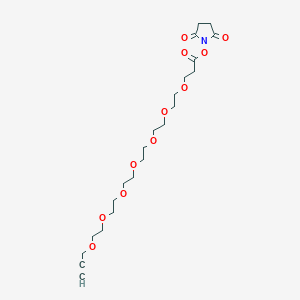

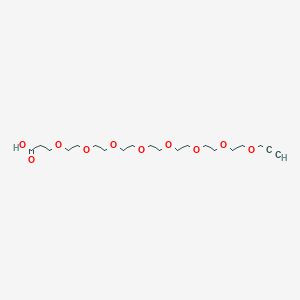

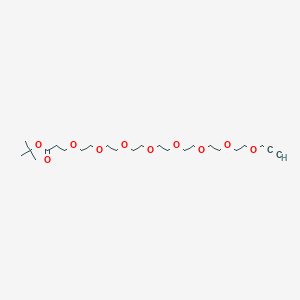

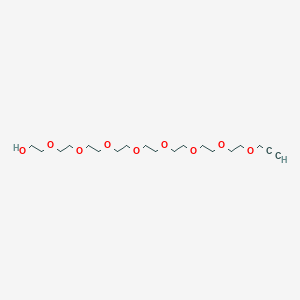

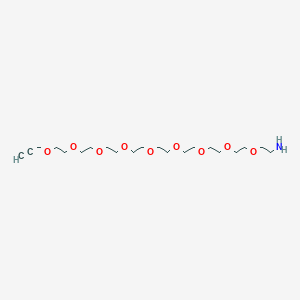

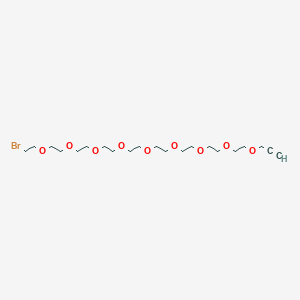

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.